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Compound of Interest

Compound Name: 2-Chlorophenylacetic acid

Cat. No.: B042575 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chlorophenylacetic acid, a compound of interest in synthetic chemistry and drug

development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these

analyses.

Data Presentation
The spectroscopic data for 2-Chlorophenylacetic acid (CAS No: 2444-36-2, Molecular

Formula: C₈H₇ClO₂) is summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~11.0 - 12.0 Singlet (broad) 1H
Carboxylic Acid (-

COOH)

~7.40 - 7.20 Multiplet 4H Aromatic (Ar-H)

~3.80 Singlet 2H Methylene (-CH₂)
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Note: The chemical shift of the acidic proton is concentration and solvent dependent and may

exchange with D₂O.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm) Assignment

~176 Carbonyl (-C=O)

~134 Aromatic (C-Cl)

~132 Aromatic (C-H)

~131 Aromatic (C-CH₂)

~129 Aromatic (C-H)

~127 Aromatic (C-H)

~126 Aromatic (C-H)

~40 Methylene (-CH₂)

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Strong, Broad O-H stretch (Carboxylic Acid)

~3060 Medium C-H stretch (Aromatic)

~2930 Medium C-H stretch (Aliphatic)

~1700 Strong C=O stretch (Carboxylic Acid)

~1470, ~1440 Medium to Strong C=C stretch (Aromatic)

~1290 Strong C-O stretch

~750 Strong C-Cl stretch

Mass Spectrometry (MS)
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m/z Relative Intensity (%) Assignment

172 Moderate
[M+2]⁺ (presence of ³⁷Cl

isotope)

170 High
[M]⁺ (Molecular Ion, presence

of ³⁵Cl)

125 High [M - COOH]⁺

89 Moderate [C₇H₅]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.

NMR Spectroscopy
Sample Preparation:

Approximately 10-20 mg of 2-Chlorophenylacetic acid is accurately weighed and dissolved

in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆,

DMSO-d₆) in a clean, dry vial.

The solution is then filtered through a pipette with a small cotton or glass wool plug into a

standard 5 mm NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for

chemical shift calibration.

Data Acquisition:

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64, depending on the sample concentration.
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Relaxation delay: 1-5 seconds.

¹³C NMR:

Pulse sequence: Proton-decoupled single-pulse experiment.

Number of scans: 1024 or more, as the ¹³C nucleus is less sensitive.

Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of finely ground 2-Chlorophenylacetic acid is mixed with 100-200

mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.

The mixture is thoroughly ground to a fine, homogeneous powder.

A portion of the powder is transferred to a pellet press die.

The die is placed in a hydraulic press and pressure (typically 8-10 tons) is applied to form a

thin, transparent pellet.

Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

A background spectrum of a pure KBr pellet is recorded.

The sample pellet is then placed in the sample holder, and the IR spectrum is recorded,

typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation and Analysis (GC-MS):

Derivatization (Esterification): To increase volatility for Gas Chromatography (GC), the

carboxylic acid group is often converted to an ester. This can be achieved by reacting the
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sample with a derivatizing agent such as BF₃-methanol or by silylation with a reagent like

BSTFA.

Sample Injection: A small volume (typically 1 µL) of the derivatized sample solution is

injected into the GC inlet.

Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a

non-polar or medium-polarity column). The oven temperature is programmed to ramp up to

ensure good separation of components.

Mass Spectrometry: As the components elute from the GC column, they enter the mass

spectrometer, which is typically operated in Electron Ionization (EI) mode at 70 eV. The mass

analyzer scans a mass range (e.g., m/z 40-400) to detect the molecular ion and fragment

ions.

Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2-Chlorophenylacetic acid.
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Sample Preparation

Spectroscopic Analysis

Data Processing and Interpretation
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Dissolve in Deuterated Solvent Prepare KBr Pellet Derivatization (for GC-MS)
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(¹H and ¹³C) FTIR Spectrometer GC-MS System

NMR Spectra
(Chemical Shifts, Multiplicity)

IR Spectrum
(Wavenumbers, Functional Groups)

Mass Spectrum
(m/z, Fragmentation Pattern)

Structure Elucidation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of 2-Chlorophenylacetic Acid.

To cite this document: BenchChem. [Spectroscopic Data of 2-Chlorophenylacetic Acid: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042575#2-chlorophenylacetic-acid-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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